An In-depth Technical Guide to Pdpob: Chemical Structure, Experimental Protocols, and Signaling Pathways
An In-depth Technical Guide to Pdpob: Chemical Structure, Experimental Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated signaling pathways of Pdpob (n-pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate), a phenyl carboxylic acid derivative with demonstrated neuroprotective and anti-inflammatory effects. This document is intended to serve as a core resource for researchers and professionals in drug development and neuroscience.
Chemical Structure and Properties
Pdpob, identified by the CAS number 2351900-45-1, is a solid compound with a molecular formula of C15H20O5 and a molecular weight of 280.32.[1][2] Its structure features a phenyl carboxylic acid core. The SMILES string for Pdpob is O=C(CCC(C1=CC=C(C(O)=C1)O)=O)OCCCCC.
Table 1: Chemical and Physical Properties of Pdpob
| Property | Value | Reference |
| IUPAC Name | n-pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate | [3] |
| CAS Number | 2351900-45-1 | [2] |
| Molecular Formula | C15H20O5 | [1][2] |
| Molecular Weight | 280.32 | [1][2] |
| Appearance | Solid | [1][2] |
| SMILES | O=C(CCC(C1=CC=C(C(O)=C1)O)=O)OCCCCC |
Below is a 2D representation of the chemical structure of Pdpob.
Caption: 2D Chemical Structure of Pdpob.
Biological Activity and Therapeutic Potential
Pdpob has been shown to exhibit significant neuroprotective effects in models of cerebral ischemia.[3] Research indicates that Pdpob can protect neurons from ischemic damage by mitigating mitochondrial dysfunction, reducing oxidative stress, and inhibiting apoptosis.[3] Furthermore, Pdpob demonstrates anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in microglial cells.[1]
A key study by Zhao et al. (2021) provides substantial evidence for the therapeutic potential of Pdpob in the context of ischemic stroke.[2][3] The intravenous administration of Pdpob in a rat model of middle cerebral artery occlusion (MCAO) resulted in a reduction of cerebral infarction and an improvement in neurological behaviors.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, primarily from the work of Zhao et al. (2021).
In Vitro Model of Ischemia: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol describes the induction of ischemic conditions in neuronal cell cultures.
Table 2: OGD/R Protocol for SH-SY5Y Cells
| Step | Procedure |
| 1. Cell Culture | SH-SY5Y cells are cultured in standard medium. |
| 2. OGD Induction | The standard medium is replaced with glucose-free DMEM. Cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration to induce oxygen-glucose deprivation. |
| 3. Reperfusion | Following the OGD period, the glucose-free medium is replaced with standard culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) to simulate reperfusion. |
| 4. Pdpob Treatment | Pdpob is administered to the cell cultures at various concentrations during the reperfusion phase. |
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
This protocol details the surgical procedure to induce ischemic stroke in rats.
Table 3: MCAO Protocol in Rats
| Step | Procedure |
| 1. Anesthesia | Rats are anesthetized. |
| 2. Surgical Procedure | The common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery. |
| 3. Reperfusion | After a defined period of occlusion, the monofilament is withdrawn to allow for reperfusion of the ischemic brain tissue. |
| 4. Pdpob Administration | Pdpob (30 mg/kg) is administered intravenously as a single dose. |
| 5. Neurological Assessment | Neurological deficits are evaluated at specific time points post-MCAO. |
| 6. Infarct Volume Measurement | Brains are harvested and sectioned, and the infarct volume is quantified using TTC staining. |
Signaling Pathways
Pdpob exerts its neuroprotective effects through the modulation of key intracellular signaling pathways, primarily the PI3K/AKT and MAPK pathways.[3]
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Pdpob has been shown to promote the phosphorylation of AKT, a key protein in this pathway.[3] The activation of AKT leads to the downstream phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting neuronal survival in the face of ischemic insult. Blockade of the PI3K/AKT signaling pathway has been found to significantly diminish the neuroprotective effects of Pdpob.[3]
Caption: Pdpob activates the PI3K/AKT pathway to promote neuronal survival.
The MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation and apoptosis. Pdpob has been observed to regulate MAPK signaling in the context of neuroinflammation.[2] Specifically, it can influence the phosphorylation status of key MAPK proteins such as ERK, p38, and JNK in microglial cells stimulated by lipopolysaccharide (LPS).[2]
Caption: Pdpob modulates the MAPK pathway to reduce neuroinflammation.
Quantitative Data Summary
The neuroprotective effects of Pdpob are concentration-dependent.[3] The following table summarizes key quantitative findings from the study by Zhao et al. (2021).
Table 4: Quantitative Effects of Pdpob
| Experiment | Model | Measured Effect | Result | Reference |
| Neuroprotection | OGD/R in SH-SY5Y cells and primary cortical neurons | Attenuation of cellular damage | Concentration-dependent | [3] |
| In Vivo Efficacy | MCAO in rats | Reduction of ipsilateral cerebral infarction | Significant reduction with a 30 mg/kg intravenous dose | [3] |
| In Vivo Efficacy | MCAO in rats | Neurological behavior | Recovery of neurological function | [3] |
| Mechanism of Action | OGD/R in SH-SY5Y cells | Phosphorylation of AKT | Accelerated phosphorylation | [3] |
Conclusion
Pdpob is a promising phenyl carboxylic acid derivative with significant neuroprotective and anti-inflammatory properties. Its mechanism of action, involving the modulation of the PI3K/AKT and MAPK signaling pathways, makes it a compelling candidate for further investigation as a potential therapeutic agent for ischemic stroke and other neurodegenerative conditions. This technical guide provides a foundational understanding of Pdpob for researchers and drug development professionals, summarizing its chemical characteristics, biological activities, and the experimental protocols used to elucidate its effects.
